molecular formula C10H9NO4S B2913437 2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 40506-05-6

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2913437
CAS RN: 40506-05-6
M. Wt: 239.25
InChI Key: FIKYUYWVOVLHRS-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BTO) is a synthetic organic compound that is used in various scientific applications. BTO is a white, odorless, crystalline solid that is soluble in water. It has a molecular weight of 214.2 g/mol and a melting point of 160-161°C. BTO has been used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of dyes, and as an intermediate in the synthesis of other chemicals.

Scientific Research Applications

These applications highlight the diverse roles of N-acetonylsaccharin in biological and chemical contexts. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation . 🌟

properties

IUPAC Name

1,1-dioxo-2-(2-oxopropyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)16(11,14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKYUYWVOVLHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960909
Record name 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

CAS RN

40506-05-6
Record name 2-(2-Oxopropyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

26 ml (324 millimoles) of chloroacetone were slowly added dropwise to 40.0 g (200 millimoles) of sodium saccharin, while stirring (exothermic reaction). The temperature was gradually increased to 110° C., and the reaction mixture was stirred at this temperature for 5 hours, after which it was cooled. An excess of ice-water was added, and stirring was continued for a further hour. The precipitated solid was filtered off under suction, recrystallized from ethanol and dried in a drying oven under reduced pressure at 50° C. to give 35.2 g (74%) of N-acetonylsaccharin of melting point 142°-143° C.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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